tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-10-8-11(2)17-13(16-10)20-12-6-7-18(9-12)14(19)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3 |
InChI Key |
XVQCPNYVMHAVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride .
Chemical Reactions Analysis
tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl moiety can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
A. Pyrrolidine vs. Piperidine Analogs
- tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261232-32-9) :
- Replaces the pyrrolidine ring with a piperidine ring (6-membered), increasing ring size and conformational flexibility.
- Molecular weight: 309.39 g/mol (C₁₆H₂₅N₃O₃).
- Impact: Larger ring size may alter binding interactions in biological systems.
B. Pyrimidine vs. Pyridine Derivatives
- tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3) : Pyridine core with bromo and iodo substituents. Molecular weight: 483.14 g/mol (C₁₄H₁₉BrIN₃O₃).
Substituent Variations on the Heterocyclic Ring
Stereochemical Considerations
- The (S)-enantiomer (CAS 1264038-39-2) may exhibit distinct biological activity compared to the racemic mixture or (R)-form, underscoring the importance of enantiomeric purity in drug development.
Biological Activity
tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 252.32 g/mol
- CAS Number : 2034618-17-0
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, which prevents substrate binding and catalytic activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways crucial for various physiological processes.
Antiviral Activity
Research has indicated that compounds with a similar pyrimidine structure exhibit promising antiviral properties. For instance, studies have shown that modifications in the pyrimidine ring can enhance the antiviral efficacy against viruses such as HIV and the tobacco mosaic virus (TMV) .
Anti-inflammatory Effects
Compounds related to this structure have demonstrated anti-inflammatory activities. For example, certain derivatives were evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Antiviral Efficacy
A study published in MDPI highlighted that modifications in the pyrimidine ring significantly improved the antiviral activity against TMV, with some derivatives showing effective concentrations (EC50) lower than 100 μg/mL . This suggests that this compound could potentially be optimized for enhanced antiviral activity.
Study 2: Anti-inflammatory Activity
In another study focusing on related compounds, researchers synthesized a series of pyrrolidinones that exhibited dual inhibitory effects on inflammatory mediators. Some compounds showed comparable anti-inflammatory potency to indomethacin while minimizing gastrointestinal side effects . This indicates that tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine derivatives could be explored for similar therapeutic benefits.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
